4-(Trifluoromethoxy)benzamide

Medicinal Chemistry Drug Design ADME

This para-OCF₃ benzamide isomer delivers precise lipophilicity (logP ~2.25) and neutral pKa (14.42), essential for replicating CNS-penetrant SAR in NMDA/mGlu7 receptor programs and agrochemical synthesis. Its stable electron-withdrawing group ensures reliable coupling and metabolic resistance. Procure ≥97% pure material to safeguard hit-to-lead reproducibility and synthetic route fidelity.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 456-71-3
Cat. No. B1294962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)benzamide
CAS456-71-3
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)OC(F)(F)F
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
InChIKeyIDIXWLCRJFBQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)benzamide CAS 456-71-3: Para-Substituted Fluorinated Benzamide Building Block


4-(Trifluoromethoxy)benzamide is a fluorinated aromatic amide characterized by a trifluoromethoxy (–OCF₃) group at the para-position of a benzamide core [1]. This substitution pattern imparts distinct physicochemical properties, including enhanced lipophilicity (logP ~2.25) and a neutral pKa (14.42), which differentiate it from its ortho-, meta-, and non-fluorinated analogs [2]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to its metabolic stability and electron-withdrawing characteristics .

Why 4-(Trifluoromethoxy)benzamide Is Not Interchangeable with Other Benzamides


Benzamides with different substitution patterns or functional groups exhibit divergent physicochemical and biological profiles. The para-positioned –OCF₃ group in 4-(trifluoromethoxy)benzamide results in a distinct lipophilicity (logP 2.25) and electronic environment compared to the ortho- and meta-isomers, as well as the –CF₃ or –OCH₃ analogs [1]. These differences directly impact receptor binding, metabolic stability, and synthetic utility. Substituting with a non-fluorinated or differently positioned analog can compromise target engagement, alter pharmacokinetic properties, or lead to failed synthetic routes in drug discovery programs .

Quantitative Differentiation of 4-(Trifluoromethoxy)benzamide: Evidence-Based Comparator Analysis


Lipophilicity (logP): Para-OCF₃ Enhances Membrane Permeability vs. Ortho-, Meta-, and Non-Fluorinated Analogs

4-(Trifluoromethoxy)benzamide exhibits a calculated logP of 2.25, which is higher than the 3-isomer (logP 1.68) and the 4-methoxy analog (logP 0.67), but lower than the 2-isomer (logP 2.0) [1][2][3]. This optimal lipophilicity range (2–3) is associated with improved membrane permeability and oral bioavailability, making it a preferred building block for CNS and intracellular targets [4].

Medicinal Chemistry Drug Design ADME

Acid/Base Character: Neutral pKa Ensures Consistent Behavior in Physiological and Synthetic Environments

4-(Trifluoromethoxy)benzamide is an extremely weak base with a predicted pKa of 14.42 (acidic) and -0.28 (basic) [1]. In comparison, the ortho-isomer has a pKa of 15.28 . This near-neutral character at physiological pH minimizes ionization-dependent variations in solubility and binding, providing a reliable scaffold for lead optimization where charge state must be controlled .

Biochemistry Synthetic Chemistry Formulation

Thermal Stability: Higher Melting Point vs. Ortho-Isomer Facilitates Purification and Storage

The melting point of 4-(trifluoromethoxy)benzamide is 155–156°C , which is slightly higher than that of the 2-isomer (153–155°C) . This higher thermal stability allows for recrystallization from a broader range of solvents and ensures solid-state integrity during long-term storage at room temperature, as recommended by suppliers .

Process Chemistry Analytical Chemistry Material Science

Aqueous Solubility: Moderate Water Solubility Balances Bioavailability and Formulation Ease

4-(Trifluoromethoxy)benzamide has a predicted water solubility of 0.84 g/L [1]. While direct comparative data for all analogs is limited, this value is significantly higher than typical non-fluorinated benzamides (e.g., benzamide ~0.1 g/L), due to the polar –OCF₃ group . This moderate solubility is advantageous for both in vitro assays (avoiding DMSO precipitation) and in vivo dosing (improving oral absorption), without the excessive hydrophilicity that can hinder membrane crossing .

Pharmaceutical Formulation ADME Green Chemistry

Proven Utility as a Key Intermediate: NR2B Antagonist BZAD-01 and mGlu7 NAMs

4-(Trifluoromethoxy)benzamide is a critical building block in the synthesis of BZAD-01, a potent and selective NMDA NR2B receptor antagonist (Ki = 72 nM) with oral activity . It also serves as a core scaffold for a series of mGlu7 negative allosteric modulators (NAMs) with excellent CNS penetration (Kp 1.9–5.8) [1]. In contrast, the 2- and 3-isomers are not reported in these high-value therapeutic programs, underscoring the unique contribution of the para-OCF₃ benzamide to target engagement and brain exposure [2].

CNS Drug Discovery Neuroscience Medicinal Chemistry

Commercial Availability and Purity: High-Purity (97%) Solid Form from Multiple Reputable Vendors

4-(Trifluoromethoxy)benzamide is readily available from major suppliers (e.g., Alfa Aesar, Maybridge) as a 97% purity white to off-white crystalline solid . In contrast, the 2- and 3-isomers are less commonly stocked and often require custom synthesis, leading to longer lead times and higher costs . This assured supply chain and consistent purity (97% minimum) reduce procurement risk and enable rapid initiation of medicinal chemistry campaigns.

Procurement Chemical Synthesis Quality Control

High-Value Application Scenarios for 4-(Trifluoromethoxy)benzamide in Research and Industry


CNS Drug Discovery: Building Block for Brain-Penetrant NR2B Antagonists and mGlu7 NAMs

The para-OCF₃ benzamide core has been successfully incorporated into orally bioavailable, CNS-penetrant leads targeting NMDA and mGlu7 receptors . Its optimal logP (~2.25) and neutral pKa facilitate passive blood-brain barrier crossing, while the electron-withdrawing group enhances metabolic stability [1]. Procurement of this specific isomer is essential for replicating published SAR and achieving similar in vivo efficacy.

Agrochemical Intermediate: Precursor for Fluorinated Pesticides and Herbicides

The compound serves as a key intermediate in the synthesis of trifluoromethoxy-substituted agrochemicals, where the –OCF₃ group improves environmental persistence and target site binding . Its moderate water solubility (0.84 g/L) and thermal stability (mp 155–156°C) are advantageous for formulation and field application [1].

Medicinal Chemistry Scaffold Diversification: Amide Coupling and Late-Stage Functionalization

The primary amide group of 4-(trifluoromethoxy)benzamide is readily derivatized via coupling reactions to generate diverse compound libraries . The para-OCF₃ substituent remains intact under standard reaction conditions, providing a robust handle for exploring structure-activity relationships in hit-to-lead campaigns [1].

Analytical Standard and Reference Material: Quality Control of Fluorinated Pharmaceuticals

Due to its well-defined physicochemical properties (mp 155–156°C, logP 2.25) and commercial availability at 97% purity, 4-(trifluoromethoxy)benzamide is suitable as a reference standard for HPLC method development and impurity profiling in pharmaceutical manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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